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Compound of Interest

2-Cyclopropylquinoline-4-
Compound Name:
carboxylic acid

Cat. No.: B044906

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclopropylquinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry. The
following sections detail the compound's structural data obtained through various analytical
techniques, outline the experimental protocols for acquiring this data, and illustrate the
analytical workflow.

Molecular and Physical Properties

2-Cyclopropylquinoline-4-carboxylic acid has the molecular formula C13H11NO2 and a
molecular weight of 213.23 g/mol .[1][2] It typically presents as a solid and is noted for its

applications in the development of small molecule inhibitors and other advanced chemical
frameworks.[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b044906?utm_src=pdf-interest
https://www.benchchem.com/product/b044906?utm_src=pdf-body
https://www.benchchem.com/product/b044906?utm_src=pdf-body
https://www.benchchem.com/product/b044906?utm_src=pdf-body
https://fluorochem.co.uk/product/F020327/
https://www.chemsrc.com/en/cas/119778-64-2_344020.html
https://fluorochem.co.uk/product/F020327/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol [1][2]
Monoisotopic Mass 213.07898 Da[3]
Physical State Solid[1][4]

Purity Typically =98%][1]

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the structure and purity of synthesized
compounds. The data below has been compiled from various sources to provide a detailed
structural profile of 2-Cyclopropylquinoline-4-carboxylic acid.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad
singlet at a high chemical shift (around 12 &) in *H NMR spectra.[5][6] The carboxyl carbon
typically absorbs in the 165 to 185 & range in 133C NMR spectra.[5][6]

Table 1: *H NMR Data Data for 2-Cyclopropylquinoline-4-carboxylic acid is available but
specific peak assignments were not found in the provided search results. A representative
dataset would include signals for the cyclopropyl, quinoline, and carboxylic acid protons.

Table 2: 3C NMR Data ChemicalBook indicates the availability of 13C NMR data, but specific
shifts were not detailed in the search results.[7] A typical spectrum would show distinct peaks
for the cyclopropyl carbons, the nine carbons of the quinoline ring, and the carboxylic acid
carbon.

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The predicted monoisotopic mass is 213.07898 Da.[3] High-resolution mass
spectrometry (HRMS) is essential for confirming the molecular formula. The main
fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxyl
group (COOH) or carbon dioxide (CO2).[8]
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Table 3: Predicted Mass Spectrometry Data

Adduct mlz

[M+H]* 214.08626
[M+NaJ* 236.06820
[M-H]- 212.07170
[M]* 213.07843

(Data sourced from PubChemlLite, predicted using CCSbase)[3]

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-
Cyclopropylquinoline-4-carboxylic acid, the key characteristic absorptions are from the
carboxylic acid group.

Table 4: Characteristic IR Absorption Bands

Functional Group Absorption Region (cm™?) Description

Very broad band due to

O-H Stretch (Carboxylic Acid) 3300 - 2500 ]
hydrogen bonding.[5][9][10]

C=0 Stretch (Carboxylic Acid) 1760 - 1690 Strong, intense band.[5][9]
C-0 Stretch 1320 - 1210 Medium intensity band.[9]
O-H Bend 1440 - 1395 & 950 - 910 Medium intensity bands.[9]

UV-Vis spectroscopy provides information about the electronic transitions within conjugated
systems. The quinoline ring system, being an extended aromatic system, is expected to show
strong absorbance in the UV region. The presence of the carbonyl group can also contribute to
the UV-Vis spectrum, often showing a weak n - 1t* transition around 270-300 nm.[11]
Conjugation between the quinoline ring and the carboxylic acid group will influence the position
of the Amax.[11] Carboxylic acids themselves typically show an absorption maximum around
210 nm.[12]
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Synthesis and Experimental Protocols

A common and effective method for synthesizing quinoline-4-carboxylic acids is the Doebner
reaction.[13][14] This three-component reaction provides a straightforward route to the desired
molecular scaffold.

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
For the synthesis of 2-Cyclopropylquinoline-4-carboxylic acid, the reactants would be
aniline, cyclopropanecarbaldehyde, and pyruvic acid.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10476185/
https://www.researchgate.net/publication/315379274_Recent_Advances_in_Synthesis_of_Quinoline-4-Carboxylic_Acid_and_their_Biological_Evaluation_A_Review
https://www.benchchem.com/product/b044906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Aniline

Reactants

Cyclopropanecarbaldehyde

Pyruvic Acid

Pro

Cess

Doebner Reaction

(e.g., in Ethanol, Reflux)

Condensation &

Cyclization

Pro

Huct

2-Cyclopropylquinoline-

4-carboxylic acid

© 2025 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Techniques Derived Information

Provides |, | Molecular Weight &
Elemental Formula

Mass Spectrometry (MS)

NMR Spectroscopy Provides C-H Framework &
(*H & 13C) Connectivity

\

Complete Structure
Elucidation

Synthesized
Compound

Infrared (IR) Provides Presence of Functional
Spectroscopy Groups (-COOH, C=C)

UV-Vis Provides |, | Conjugated System
Information

\

Spectroscopy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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